![molecular formula C16H26BrNO B1664203 R(+)-7-Hydroxy-DPAT hydrobromide CAS No. 76135-30-3](/img/structure/B1664203.png)
R(+)-7-Hydroxy-DPAT hydrobromide
Overview
Description
R(+)-7-Hydroxy-DPAT hydrobromide: is a chemical compound with the molecular formula C16H26BrNO . It is known for its applications in scientific research, particularly in the fields of chemistry and biology. This compound is often used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R(+)-7-Hydroxy-DPAT hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the naphthalenol core.
Amination: The naphthalenol core undergoes amination with dipropylamine under controlled conditions.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where the dipropylamino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Naphthoquinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Compounds with different functional groups replacing the dipropylamino group.
Scientific Research Applications
Chemical Profile
- Chemical Formula : C₁₆H₂₆BrNO
- Molecular Weight : Approximately 328.29 g/mol
- Receptor Selectivity :
- D3 receptor: Ki ≈ 1 nM
- D2 receptor: Ki ≈ 10 nM
- D4 receptor: Ki ≈ 650 nM
- D1 receptor: Ki ≈ 5000 nM
Addiction Studies
R(+)-7-Hydroxy-DPAT is extensively used in addiction research, particularly concerning cocaine dependence. It has been shown to influence locomotor activity and drug-seeking behavior in animal models. Studies indicate that administration of R(+)-7-Hydroxy-DPAT can alter the reinforcing effects of cocaine, providing insights into potential therapeutic strategies for addiction management .
Neurological Disorder Investigations
The compound's action on the D3 receptor makes it a valuable tool for studying various neurological disorders associated with dopamine dysregulation, such as Parkinson's disease and schizophrenia. Research has demonstrated that R(+)-7-Hydroxy-DPAT can modulate symptoms and behaviors linked to these conditions, offering a pathway for developing targeted treatments .
Behavioral Studies
R(+)-7-Hydroxy-DPAT has been utilized in behavioral experiments to assess its effects on locomotion and anxiety-like behaviors in rodents. For example, studies have shown that this compound can induce hypothermia and suppress locomotion in mice, which are critical endpoints for evaluating the pharmacological effects of D3 receptor activation .
Case Studies
Mechanism of Action
The mechanism of action of R(+)-7-Hydroxy-DPAT hydrobromide involves its interaction with neurotransmitter receptors. The compound binds to specific receptors in the nervous system, modulating their activity. This interaction can influence neurotransmitter release and uptake, affecting various physiological processes.
Comparison with Similar Compounds
- 7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide
- 8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide
Comparison:
- Structural Similarity: These compounds share a similar naphthalenol core structure with variations in the position and type of functional groups.
- Unique Properties: R(+)-7-Hydroxy-DPAT hydrobromide is unique in its specific binding affinity and activity at certain neurotransmitter receptors, making it valuable for targeted research applications.
Biological Activity
R(+)-7-Hydroxy-DPAT hydrobromide, a selective D3 dopamine receptor agonist, has garnered attention in neuropharmacological research due to its significant biological activity. This article explores its mechanisms of action, pharmacological profile, and implications for neurological disorders.
- Molecular Formula : C₁₆H₂₆BrNO
- Molecular Weight : 328.29 g/mol
- CAS Number : 76135-30-3
R(+)-7-Hydroxy-DPAT primarily acts as a full agonist at the 5-HT1A serotonin receptor and exhibits high selectivity for the D3 dopamine receptor . The compound demonstrates a binding affinity characterized by the following Ki values:
Receptor Type | Ki Value (nM) |
---|---|
D3 | ~1 |
D2 | ~10 |
D4 | ~650 |
D1 | ~5000 |
This selectivity allows researchers to investigate the specific roles of D3 receptors in addiction and reward pathways without the confounding effects seen with broader receptor activity .
1. Dopaminergic Activity
This compound's dopaminergic activity is primarily linked to its action on the D3 receptor. Studies have shown that this compound influences locomotor activity and drug-seeking behavior in animal models, making it a valuable tool in addiction research. For instance, low doses of R(+)-7-Hydroxy-DPAT resulted in reduced locomotion, attributed to D3 autoreceptor stimulation which inhibits dopamine release .
2. Serotonergic Activity
The compound also activates the 5-HT1A receptor, which is crucial for various neurological functions including mood regulation and anxiety response. Its agonistic action mimics serotonin, thus making it relevant for studies on antidepressant effects and anxiety disorders .
Research Findings
Several studies have investigated the effects of R(+)-7-Hydroxy-DPAT in various contexts:
- Addiction Studies : In animal models, administration of R(+)-7-Hydroxy-DPAT has been shown to decrease drug-seeking behavior, suggesting its potential utility in treating substance use disorders.
- Behavioral Studies : In a controlled setting, doses as low as 0.25 mg/kg resulted in hypolocomotion in rats, indicating a strong influence on motor activity through D3 receptor activation .
Case Study: Effects on Locomotion
A study involving adult rats assessed the impact of R(+)-7-Hydroxy-DPAT on locomotion:
- Methodology : Rats were administered 0.25 mg/kg of R(+)-7-Hydroxy-DPAT or saline control.
- Results : A significant reduction in locomotor activity was observed within 30 minutes post-injection, supporting the hypothesis that low doses preferentially activate D3 receptors while minimizing D2 receptor occupancy .
Implications for Neurological Disorders
Given its dual action on both serotonergic and dopaminergic systems, this compound holds promise for therapeutic applications in treating conditions such as:
- Depression
- Anxiety Disorders
- Substance Use Disorders
Properties
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNDMTWHRYECKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936174 | |
Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76135-30-3, 159795-63-8 | |
Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.